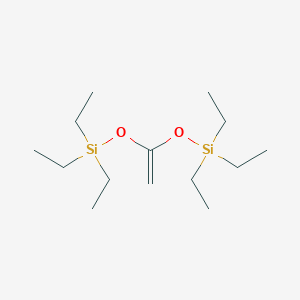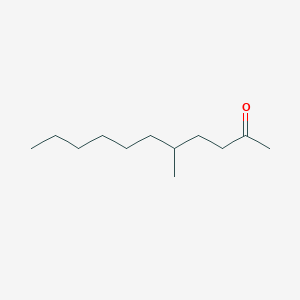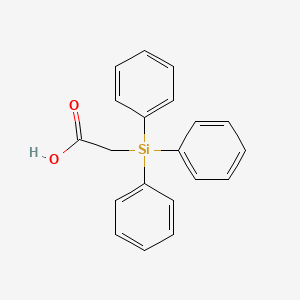
(Triphenylsilyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triphenylsilyl)acetic acid is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylsilyl)acetic acid typically involves the reaction of triphenylsilyl chloride with acetic acid or its derivatives. One common method is the reaction of triphenylsilyl chloride with sodium acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Triphenylsilyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl esters, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(Triphenylsilyl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (Triphenylsilyl)acetic acid exerts its effects involves the interaction of the triphenylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
(Trimethylsilyl)acetic acid: This compound has a similar structure but with methyl groups instead of phenyl groups.
Triphenylmethyl derivatives: These compounds have similar steric properties but differ in their electronic effects due to the absence of silicon.
Uniqueness
(Triphenylsilyl)acetic acid is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organosilicon compounds .
Propiedades
Número CAS |
18666-58-5 |
|---|---|
Fórmula molecular |
C20H18O2Si |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-triphenylsilylacetic acid |
InChI |
InChI=1S/C20H18O2Si/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
Clave InChI |
LKTZMKGXPGJWEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


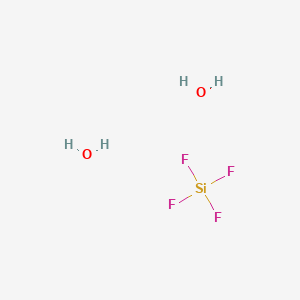
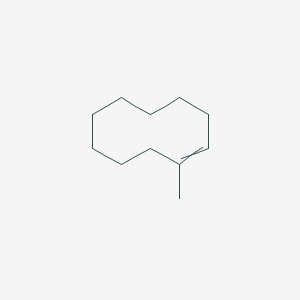
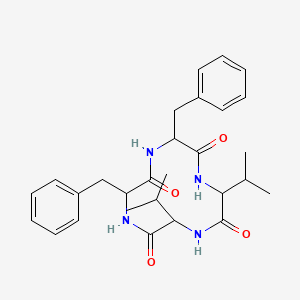
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
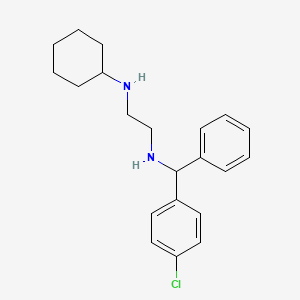
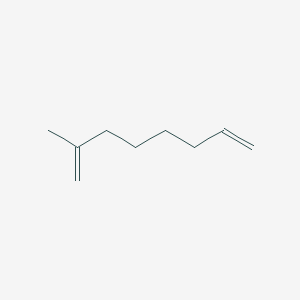
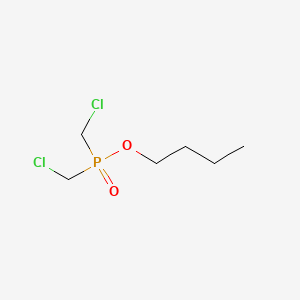
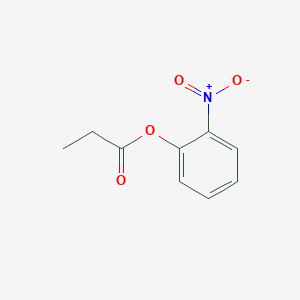
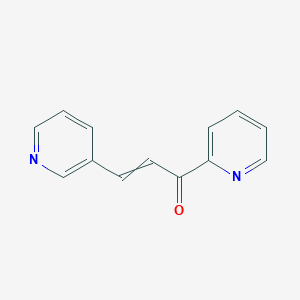
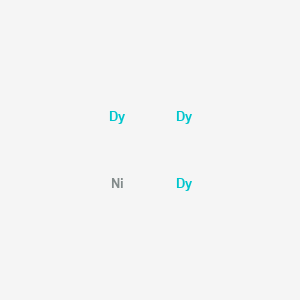
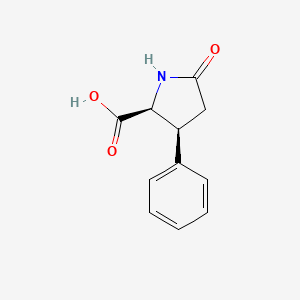
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
